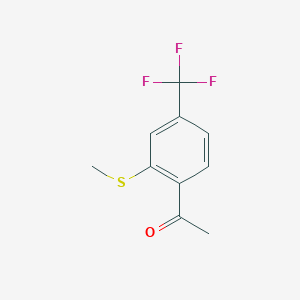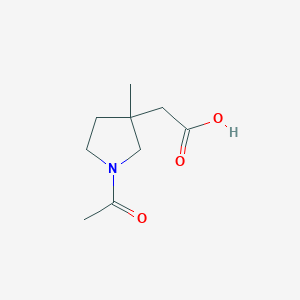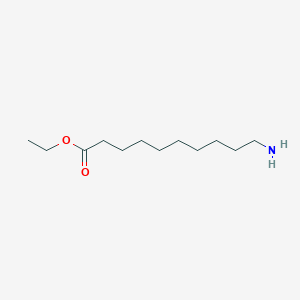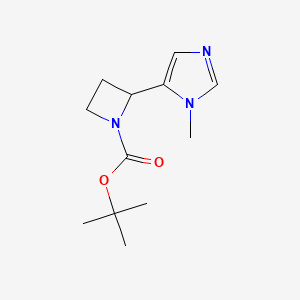
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro substituent on a phenyl ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process involves the formation of a carbon-nitrogen bond through a cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and chloro substituents on the phenyl ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromo or chloro groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized phenyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines .
Biology:
- Potential applications in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is not well-documented. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Comparison:
- tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents (bromo, chloro, nitro) on the phenyl ring, which can influence its reactivity and potential applications.
- Other similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and uses.
This detailed article provides a comprehensive overview of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H12BrClN2O4 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI 键 |
XDVNUSXJHGRQRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)



![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)




![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)


